molecular formula C11H13NO2 B8767893 5-AMINO-2,2-DIMETHYL-3H-1-BENZOPYRAN-4-ONE

5-AMINO-2,2-DIMETHYL-3H-1-BENZOPYRAN-4-ONE

Cat. No.: B8767893
M. Wt: 191.23 g/mol
InChI Key: AKGBGYCHUNZILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-AMINO-2,2-DIMETHYL-3H-1-BENZOPYRAN-4-ONE is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The unique structure of this compound, which includes an amino group and a dimethyl substitution, makes it an interesting compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-2,2-DIMETHYL-3H-1-BENZOPYRAN-4-ONE can be achieved through several methods. One common approach involves the reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols using modularly designed organocatalysts (MDOs). This reaction proceeds via a domino Michael/hemiacetalization reaction followed by PCC oxidation and dehydroxylation . The use of MDOs, which are self-assembled from cinchona alkaloid derivatives and amino acids, allows for high yields and excellent stereoselectivity.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-2,2-DIMETHYL-3H-1-BENZOPYRAN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate) is commonly used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Various nucleophiles, such as alkyl halides, can be used in substitution reactions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

5-AMINO-2,2-DIMETHYL-3H-1-BENZOPYRAN-4-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-AMINO-2,2-DIMETHYL-3H-1-BENZOPYRAN-4-ONE involves its interaction with specific molecular targets and pathways. For example, it can inhibit protein kinases by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-AMINO-2,2-DIMETHYL-3H-1-BENZOPYRAN-4-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the amino group and dimethyl substitution enhances its potential as a versatile scaffold in drug development and other scientific research applications.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5-amino-2,2-dimethyl-3H-chromen-4-one

InChI

InChI=1S/C11H13NO2/c1-11(2)6-8(13)10-7(12)4-3-5-9(10)14-11/h3-5H,6,12H2,1-2H3

InChI Key

AKGBGYCHUNZILW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(C=CC=C2O1)N)C

Origin of Product

United States

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